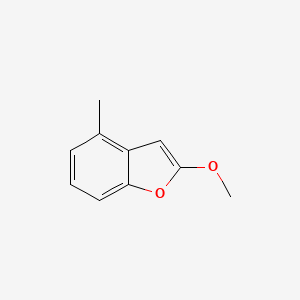
2-Methoxy-4-methylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-methylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-(2-methoxyphenyl)ethanone derivatives using acidic conditions. For instance, the condensation of 2-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst like polyphosphoric acid can yield this compound .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring or its substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-3-one .
Scientific Research Applications
2-Methoxy-4-methylbenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylbenzofuran and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2-Methoxybenzofuran: Lacks the methyl group at the 4-position.
4-Methylbenzofuran: Lacks the methoxy group at the 2-position.
2,3-Dimethoxybenzofuran: Contains an additional methoxy group at the 3-position.
Uniqueness: 2-Methoxy-4-methylbenzofuran is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications .
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-methoxy-4-methyl-1-benzofuran |
InChI |
InChI=1S/C10H10O2/c1-7-4-3-5-9-8(7)6-10(11-2)12-9/h3-6H,1-2H3 |
InChI Key |
BZPNJOJUGREFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(OC2=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


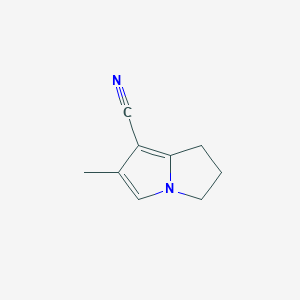
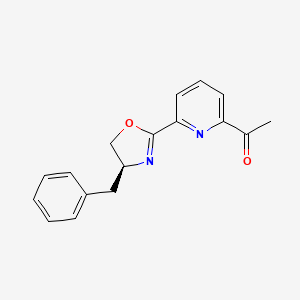
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)


![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
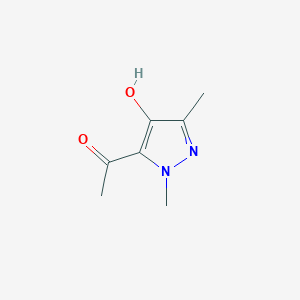
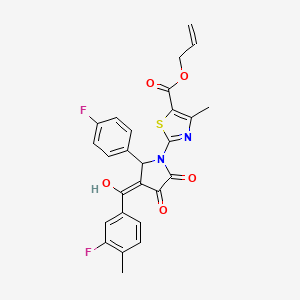
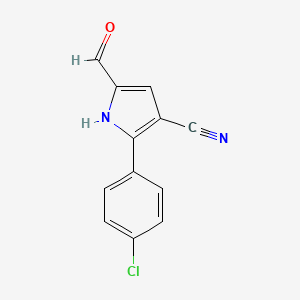

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)


